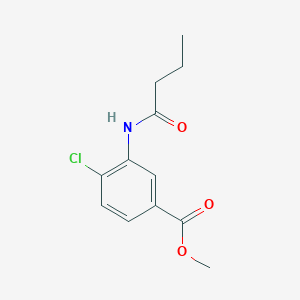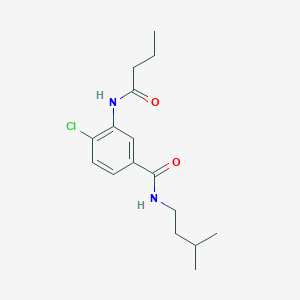![molecular formula C19H21ClN2O3S B309359 4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309359.png)
4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide, also known as CCN1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. CCN1 belongs to the class of sulfonamide compounds and has been found to exhibit potent anti-tumor activity.
Wirkmechanismus
The mechanism of action of 4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide involves inhibition of HDACs. HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, which leads to chromatin condensation and repression of gene transcription. Inhibition of HDACs by this compound results in increased acetylation of histones, which leads to relaxation of chromatin and increased transcription of genes that are involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. This compound has also been found to modulate the expression of genes that are involved in DNA repair and oxidative stress, which may contribute to its anti-tumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide is its potent anti-tumor activity, which makes it a promising candidate for cancer treatment. However, this compound is also highly cytotoxic, which limits its use in clinical settings. In addition, the mechanism of action of this compound is not fully understood, which makes it difficult to predict its effects on normal cells and tissues.
Zukünftige Richtungen
Future research on 4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide should focus on elucidating its mechanism of action and identifying its molecular targets. In addition, studies should be conducted to determine the optimal dosage and delivery method of this compound for cancer treatment. Furthermore, the potential toxicity of this compound should be investigated to determine its safety profile. Finally, the development of this compound analogs with improved efficacy and safety profiles should be explored.
Synthesemethoden
The synthesis of 4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with cyclohexylamine, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with phenylsulfonyl chloride to yield this compound. The synthesis of this compound has been optimized to improve yield and purity, and several modifications to the original synthesis method have been reported in the literature.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide has been extensively studied for its potential anti-tumor activity. In vitro studies have shown that this compound exhibits potent anti-proliferative effects on a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In vivo studies have also demonstrated that this compound can inhibit tumor growth in animal models of cancer. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, and its anti-tumor activity is thought to be mediated by its ability to inhibit the activity of histone deacetylases (HDACs).
Eigenschaften
Molekularformel |
C19H21ClN2O3S |
|---|---|
Molekulargewicht |
392.9 g/mol |
IUPAC-Name |
3-(benzenesulfonamido)-4-chloro-N-cyclohexylbenzamide |
InChI |
InChI=1S/C19H21ClN2O3S/c20-17-12-11-14(19(23)21-15-7-3-1-4-8-15)13-18(17)22-26(24,25)16-9-5-2-6-10-16/h2,5-6,9-13,15,22H,1,3-4,7-8H2,(H,21,23) |
InChI-Schlüssel |
ADWSNWNIFVYOBK-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)Cl)NS(=O)(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)Cl)NS(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309276.png)
![4-[(4-chlorobenzoyl)amino]-N-(2,4-dimethylphenyl)benzamide](/img/structure/B309277.png)
![3-[(4-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B309278.png)
![Propyl 5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309281.png)
![Propyl 3-methoxy-4-[(3-methylbenzoyl)oxy]benzoate](/img/structure/B309282.png)
![4-chloro-N-(2-phenylethyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309284.png)
![Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate](/img/structure/B309285.png)


![4-chloro-N-(4-fluorophenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B309293.png)
![4-chloro-3-{[(4-methylphenoxy)acetyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B309294.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-phenylbenzamide](/img/structure/B309296.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(ethoxyacetyl)amino]benzamide](/img/structure/B309298.png)
![3-[(ethoxyacetyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B309299.png)